molecular formula C14H15ClN2O2 B2659912 3-(2-chlorophenyl)-N-(1-cyanocyclobutyl)-2-hydroxypropanamide CAS No. 1788951-48-3

3-(2-chlorophenyl)-N-(1-cyanocyclobutyl)-2-hydroxypropanamide

Cat. No.: B2659912
CAS No.: 1788951-48-3
M. Wt: 278.74
InChI Key: WOHZHXKYKHFQSF-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(1-cyanocyclobutyl)-2-hydroxypropanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorophenyl group, a cyanocyclobutyl group, and a hydroxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(1-cyanocyclobutyl)-2-hydroxypropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl compound to introduce the chlorine atom at the 2-position.

    Cyclobutyl Cyanation: The next step involves the formation of the cyanocyclobutyl group through a cyclization reaction, often using a suitable nitrile precursor.

    Hydroxypropanamide Formation: The final step involves the coupling of the chlorophenyl and cyanocyclobutyl intermediates with a hydroxypropanamide moiety under specific reaction conditions, such as the use of a base catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(1-cyanocyclobutyl)-2-hydroxypropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-chlorophenyl)-N-(1-cyanocyclobutyl)-2-hydroxypropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(1-cyanocyclobutyl)-2-hydroxypropanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-N-(1-cyanocyclopropyl)-2-hydroxypropanamide: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

    3-(2-chlorophenyl)-N-(1-cyanocyclohexyl)-2-hydroxypropanamide: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.

Uniqueness

3-(2-chlorophenyl)-N-(1-cyanocyclobutyl)-2-hydroxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(1-cyanocyclobutyl)-2-hydroxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c15-11-5-2-1-4-10(11)8-12(18)13(19)17-14(9-16)6-3-7-14/h1-2,4-5,12,18H,3,6-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHZHXKYKHFQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)C(CC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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